Methyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate
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Overview
Description
Methyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate is a synthetic organic compound notable for its applications across various fields, including chemistry, biology, medicine, and industry. It possesses a unique structure combining a triazole ring with a fluorophenyl group, lending it distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate typically involves a multi-step process. Starting with the preparation of 1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid, which is then coupled with aminoacetyl groups in the presence of activating agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is often carried out under inert conditions to prevent unwanted side reactions and to ensure high purity of the product.
Industrial Production Methods
Industrial production of this compound scales up the laboratory synthesis process, involving large-scale reactors and continuous flow processes. Optimizing reaction conditions such as temperature, pressure, and reactant concentrations is crucial to maximize yield and maintain product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate undergoes various types of chemical reactions, including:
Oxidation: : Potential to form oxidized derivatives depending on the reagents and conditions.
Reduction: : Can be reduced to simpler forms by agents such as lithium aluminum hydride.
Substitution: : Reacts with nucleophiles leading to substitution of functional groups.
Common Reagents and Conditions
Oxidation: : Employs agents like potassium permanganate or hydrogen peroxide.
Reduction: : Utilizes lithium aluminum hydride or sodium borohydride.
Substitution: : Requires nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed
The major products vary depending on the type of reaction, ranging from oxidized carboxyl groups to reduced alcohols or amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, given its unique functional groups and reactive sites.
Biology
In biological research, it can be used to probe enzyme functions or as a substrate for studying biochemical pathways involving triazoles and fluorophenyl derivatives.
Medicine
Potential medical applications include its use as a scaffold for drug design, particularly in targeting enzymes or receptors involved in diseases.
Industry
Industrial applications might include its incorporation into polymers or as an intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. Its mechanism of action typically involves binding to active sites or altering conformations of macromolecules, affecting biological pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[2-[[(5-phenyl-1,2,4-triazole-3-carbonyl)amino]acetyl]amino]acetate
Ethyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate
Methyl 2-[[2-[[1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate
Uniqueness
What sets Methyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate apart from these similar compounds is its specific substitution pattern and the presence of a fluorophenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness often translates to differential binding affinities, metabolic stability, and overall efficacy in scientific and industrial applications.
Conclusion
This compound is a remarkable compound with diverse applications and significant scientific interest. Its detailed study and comparison with similar compounds further highlight its potential in various fields, from fundamental research to practical applications in medicine and industry.
Properties
IUPAC Name |
methyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O4/c1-9-19-14(20-21(9)11-5-3-10(16)4-6-11)15(24)18-7-12(22)17-8-13(23)25-2/h3-6H,7-8H2,1-2H3,(H,17,22)(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMSEUXZNIVKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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